molecular formula C5H12N2 B8774518 (S)-Pyrrolidin-3-ylmethanamine

(S)-Pyrrolidin-3-ylmethanamine

Cat. No.: B8774518
M. Wt: 100.16 g/mol
InChI Key: OQCUGPQOZNYIMV-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Chiral Pyrrolidine (B122466) Scaffolds in Modern Synthetic Disciplines

Chiral pyrrolidine scaffolds are of paramount importance in modern synthetic chemistry for several reasons. Their three-dimensional structure allows for a greater exploration of chemical space compared to flat, aromatic systems. nih.govresearchgate.net This is crucial in drug discovery, where the specific spatial arrangement of functional groups can dramatically influence a molecule's interaction with biological targets. cymitquimica.com The pyrrolidine ring is present in numerous natural products, including alkaloids like nicotine (B1678760) and hygrine, and is a core component of many FDA-approved drugs. nih.govwikipedia.org

The non-planar nature of the pyrrolidine ring, often adopting an "envelope" conformation, provides a rigid framework that can be strategically functionalized. This conformational rigidity is essential for designing molecules with specific binding properties. Furthermore, the presence of stereogenic centers, as in (S)-Pyrrolidin-3-ylmethanamine, is critical for achieving enantioselectivity in biological systems, where different enantiomers of a drug can have vastly different pharmacological effects. researchgate.net

The versatility of the pyrrolidine scaffold extends to its use in organocatalysis, where chiral pyrrolidine derivatives have emerged as highly effective catalysts for a variety of asymmetric transformations. nih.gov These catalysts offer an environmentally friendly alternative to metal-based catalysts. nih.gov

Fundamental Stereochemical Attributes and Importance of this compound

This compound, with its defined (S)-configuration at the C3 position of the pyrrolidine ring, is a chiral building block that allows for the synthesis of enantiomerically pure compounds. cymitquimica.comevitachem.com The stereochemistry of this compound is a critical determinant of its biological activity and its interactions with other chiral molecules, such as proteins and enzymes. cymitquimica.comevitachem.com

The primary amine group attached to the stereocenter provides a key functional handle for further chemical modifications, allowing for the introduction of a wide range of substituents. This versatility makes it a valuable synthon in the construction of complex molecular architectures.

Below is a table summarizing the key properties of this compound:

PropertyValue
IUPAC Name [(3S)-pyrrolidin-3-yl]methanamine nih.gov
Molecular Formula C₅H₁₂N₂ nih.gov
Molecular Weight 100.16 g/mol nih.gov
CAS Number 879275-80-6 nih.gov
Canonical SMILES C1CNC[C@@H]1CN nih.gov

Overview of Key Research Avenues and Historical Context of the Compound's Investigation

Historically, the study of pyrrolidine derivatives has been closely linked to natural product chemistry and the development of pharmaceuticals. wikipedia.org The synthesis of chiral pyrrolidines has evolved significantly, with modern methods focusing on stereoselective approaches to control the configuration of the stereocenters. nih.gov

Current research involving this compound and related chiral pyrrolidines is focused on several key areas:

Medicinal Chemistry: The scaffold is being incorporated into novel drug candidates targeting a range of diseases. For instance, pyrrolidine derivatives are being investigated as inhibitors of enzymes like neuronal nitric oxide synthase and as antagonists for chemokine receptors. acs.org The stereochemistry is crucial for optimizing the pharmacokinetic and pharmacodynamic properties of these potential drugs.

Organocatalysis: Chiral pyrrolidine derivatives, including those structurally related to this compound, are being designed and synthesized to act as efficient and selective organocatalysts in asymmetric reactions, such as Michael additions and aldol (B89426) reactions. nih.govrsc.org

Materials Science: The unique structural and electronic properties of pyrrolidine-containing molecules are being explored for the development of new materials, including fluorescent dyes. chemshuttle.com

The synthesis of this compound and its derivatives often involves multi-step sequences, starting from readily available chiral precursors like (S)-proline. nih.gov Common synthetic strategies include 1,3-dipolar cycloadditions and the functionalization of pre-existing pyrrolidine rings. nih.govtandfonline.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H12N2

Molecular Weight

100.16 g/mol

IUPAC Name

[(3S)-pyrrolidin-3-yl]methanamine

InChI

InChI=1S/C5H12N2/c6-3-5-1-2-7-4-5/h5,7H,1-4,6H2/t5-/m0/s1

InChI Key

OQCUGPQOZNYIMV-YFKPBYRVSA-N

Isomeric SMILES

C1CNC[C@@H]1CN

Canonical SMILES

C1CNCC1CN

Origin of Product

United States

Catalytic and Asymmetric Applications of S Pyrrolidin 3 Ylmethanamine

Deployment as a Chiral Auxiliary in Stereocontrolled Organic Reactions

(S)-Pyrrolidin-3-ylmethanamine serves as a valuable chiral building block for the synthesis of chiral auxiliaries. A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to control the stereochemical outcome of a reaction. For an auxiliary to be effective, it must be easily attached to the substrate, induce a high degree of stereoselectivity in the desired transformation, and be readily cleaved from the product without causing racemization. The pyrrolidine (B122466) scaffold provides a rigid and stereochemically defined framework that is foundational to its role in asymmetric synthesis.

Diastereoselective Induction Mechanisms and Applications

The primary function of a chiral auxiliary derived from this compound is to create a chiral environment around a prochiral reaction center, forcing a subsequent reaction to proceed with a high degree of diastereoselectivity. The inherent (S)-configuration of the pyrrolidine ring dictates the spatial arrangement of the auxiliary's substituents. This fixed chirality effectively blocks one face of the reacting molecule, allowing reagents to attack preferentially from the less sterically hindered face. This principle is fundamental to controlling the formation of new stereocenters.

For instance, in nucleophilic addition or alkylation reactions of carbonyl compounds, the auxiliary can be used to form a chiral enolate or imine. The rigid pyrrolidine structure directs the approach of the electrophile, leading to the preferential formation of one diastereomer. The diastereoselectivity of such transformations is often high, as seen in various 1,3-dipolar cycloaddition reactions where the chiral information from a starting material can dictate the configuration of up to four new stereogenic centers. nih.gov In copper-promoted intramolecular aminooxygenation of alkenes, the conformation of the substrate, influenced by attached chiral groups, can lead to excellent diastereoselectivity in the formation of disubstituted pyrrolidines. nih.gov The effectiveness of the induction is dependent on the specific reaction conditions and the structure of both the substrate and the auxiliary.

Design and Implementation of Temporary Chiral Modifiers

The design of temporary chiral modifiers based on this compound focuses on creating a removable and recoverable directing group. The process involves covalently attaching the chiral amine to a substrate, performing the stereoselective reaction, and then cleaving the auxiliary to reveal the enantiomerically enriched product.

The implementation follows a typical three-step sequence:

Attachment: The substrate is coupled with the chiral auxiliary. For example, a carboxylic acid can be converted to an amide using the aminomethyl group of this compound.

Stereoselective Reaction: The substrate-auxiliary conjugate undergoes a reaction, such as an enolate alkylation or a Diels-Alder reaction. The auxiliary's chiral scaffold directs the formation of the new stereocenter(s).

Cleavage: The auxiliary is removed, typically through hydrolysis or reduction, to yield the desired chiral product and recover the auxiliary for potential reuse.

This strategy has been successfully applied to the synthesis of valuable proline derivatives and other densely substituted pyrrolidines. nih.gov The design ensures that the cleavage conditions are mild enough not to compromise the stereochemical integrity of the newly formed chiral centers.

Role in Organocatalysis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, represents a major pillar of asymmetric synthesis alongside biocatalysis and metal-mediated catalysis. nih.gov The pyrrolidine motif, particularly that found in the amino acid proline, is a privileged structure in this field, known for its powerful ability to catalyze reactions through enamine or iminium ion intermediates. nih.govnih.gov this compound provides a versatile and non-proline-based scaffold for developing novel and highly effective organocatalysts.

Rational Design and Synthesis of Pyrrolidine-Based Organocatalysts

The rational design of organocatalysts from this compound leverages its key structural features: the secondary amine of the pyrrolidine ring and the primary amine on the C3-methyl group. The pyrrolidine nitrogen is crucial for forming the key enamine or iminium ion intermediates with carbonyl substrates, while the aminomethyl side chain serves as a versatile anchor point for introducing other functional groups.

Synthetic strategies often involve modifying the aminomethyl group to install hydrogen-bond donors (like thioureas or sulfonamides), bulky substituents to enhance steric shielding, or other co-catalytic moieties. nih.gov These modifications allow for fine-tuning of the catalyst's reactivity and stereoselectivity. By creating a well-defined chiral pocket, these catalysts can effectively control the orientation of substrates in the transition state. The goal is to create bifunctional catalysts where one part (the pyrrolidine amine) activates the substrate while the other part (the appended functional group) directs the stereochemical outcome through non-covalent interactions like hydrogen bonding. nih.gov

Performance in Asymmetric Aldol (B89426) Reactions

The asymmetric aldol reaction, which forms a new carbon-carbon bond and up to two new stereocenters, is a benchmark transformation for testing the efficacy of new organocatalysts. Catalysts derived from the pyrrolidine framework have shown significant success in this area. nih.gov

Pyrrolidine-based catalysts activate ketones or aldehydes by forming a nucleophilic enamine intermediate. This enamine then attacks an aldehyde electrophile in a highly controlled manner. The stereochemical outcome is dictated by the catalyst's structure, which shields one face of the enamine, leading to high enantioselectivity. For example, (S)-pyrrolidine sulfonamide derivatives have been successfully used to catalyze the direct aldol reaction between aryl methyl ketones and aromatic aldehydes, achieving moderate to good enantioselectivities. researchgate.net Proline derivatives synthesized using related pyrrolidine scaffolds have demonstrated the ability to catalyze the aldol reaction between cyclohexanone (B45756) and 4-nitrobenzaldehyde (B150856) with quantitative conversion and notable stereoselectivity. nih.gov

Below is a table summarizing the performance of representative pyrrolidine-derived organocatalysts in asymmetric aldol reactions.

Catalyst TypeReactant AReactant BDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Reference
(S)-Pyrrolidine SulfonamideAryl Methyl KetonesAromatic AldehydesNot ReportedModerate to Good researchgate.net
Proline DerivativeCyclohexanone4-NitrobenzaldehydeModerateModerate nih.gov

Contributions to Hydrogen-Atom Transfer (HAT) Catalysis

Hydrogen-atom transfer (HAT) catalysis is a powerful strategy for the functionalization of typically unreactive C-H bonds. nih.gov This approach often involves the generation of a radical species that can selectively abstract a hydrogen atom from a substrate, creating a carbon-centered radical that can then undergo further reactions.

The nitrogen atom within the pyrrolidine scaffold of this compound and its derivatives can play a role in HAT catalysis. Through oxidation, the pyrrolidine nitrogen can form an N-centered radical or a radical cation. This highly reactive species can then act as the HAT agent, initiating the catalytic cycle. researchgate.net This mechanism is particularly relevant in intramolecular reactions, where the catalyst can direct the functionalization of a specific, distal C-H bond within the same molecule, a process often referred to as a radical relay. researchgate.net While achieving high stereocontrol in HAT-mediated transformations remains a significant challenge, the use of chiral catalysts derived from scaffolds like this compound offers a promising avenue for developing future asymmetric C-H functionalization methods. chemrxiv.org

Utility in Asymmetric Diels-Alder Reactions

The direct application of this compound as an organocatalyst for the asymmetric Diels-Alder reaction is not described in the available scientific literature. Chiral pyrrolidine derivatives are a cornerstone of aminocatalysis, often activating α,β-unsaturated aldehydes and ketones toward cycloaddition reactions via the formation of chiral enamine or iminium ion intermediates. However, published research has focused on other pyrrolidine-based structures, such as diarylprolinol silyl (B83357) ethers or imidazolidinones, to achieve high enantioselectivity in these transformations.

Precursor in the Development of Chiral Ligands for Metal-Catalyzed Asymmetric Synthesis

This compound possesses key structural features that make it a viable, though currently underexploited, building block for chiral ligands. Its stereocenter, primary amine, and secondary amine functionalities allow for the construction of multidentate ligands capable of coordinating to a metal center. The pyrrolidine ring provides a rigid backbone that projects substituents into a defined three-dimensional space, which is essential for creating a chiral environment around the metal's active site to induce enantioselectivity in a catalytic reaction.

There are no specific documented syntheses of chiral Mn(III)-Salalen or -Salan complexes using this compound as the chiral diamine precursor in the reviewed literature. The synthesis of such complexes typically involves the condensation of a chiral diamine with salicylaldehyde (B1680747) derivatives to form the Schiff base ligand (Salen-type), which may have one amine and one imine (Salalen) or be fully reduced to have two amines (Salan). This ligand is then metalated, often with a manganese(II) salt like manganese(II) acetate, followed by oxidation to the active Mn(III) catalytic species.

No studies detailing the catalytic efficacy of Mn(III) complexes derived from this compound in the asymmetric Strecker reaction have been found. The Strecker reaction, which produces α-aminonitriles from the addition of cyanide to an imine, is a fundamental method for synthesizing amino acids. Chiral metal complexes are often employed to catalyze this reaction enantioselectively by coordinating the imine and guiding the nucleophilic attack of the cyanide ion.

The use of Mn(III)-Salalen or -Salan complexes derived from this compound as catalysts for the asymmetric Henry (nitroaldol) reaction is not reported in the scientific literature. The Henry reaction is a carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound. Asymmetric catalysis of this reaction using chiral metal complexes relies on the Lewis acidic metal center to activate the carbonyl substrate and the chiral ligand to control the facial selectivity of the nucleophilic attack from the nitronate anion.

The development of effective chiral ligands for metal-catalyzed asymmetric synthesis is guided by several key principles. These concepts are crucial for understanding how a molecule like this compound could theoretically be elaborated into a successful ligand. nih.govpnas.org

Rigidity and Conformation: A well-designed ligand should possess a rigid scaffold to minimize conformational flexibility. scispace.com This rigidity reduces the number of possible transition states in a reaction, making it more likely that one pathway leading to the desired enantiomer is strongly favored. The pyrrolidine ring serves as an excellent rigid backbone. nih.gov

Symmetry: Many highly successful ligands, known as "privileged ligands," possess C₂ symmetry. nih.govpnas.org This symmetry reduces the number of possible diastereomeric catalyst-substrate complexes, simplifying the stereochemical analysis and often leading to higher enantioselectivity. nih.gov However, non-symmetrical (C₁) ligands have also proven to be highly effective, particularly when the two donor atoms have different electronic properties (e.g., P,N-ligands), which can be beneficial in reactions with unsymmetrical intermediates. pnas.org

Steric and Electronic Tuning: The efficacy of a ligand is heavily dependent on its steric and electronic properties. Bulky substituents can be strategically placed on the ligand to create a chiral pocket around the metal's active site, physically blocking one approach of the substrate. The electronic properties of the ligand—whether it is electron-donating or electron-withdrawing—can modify the reactivity and Lewis acidity of the metal center, which in turn influences catalytic activity and selectivity. pnas.org

Modularity: A modular ligand design is highly advantageous. This allows for the systematic and independent variation of different parts of the ligand structure—such as the chiral backbone, the coordinating atoms, and the steric-tuning groups. nih.gov This modularity facilitates the rapid optimization of a ligand for a specific catalytic transformation, a process often referred to as "ligand tuning."

These principles form the foundation for the rational design of new chiral ligands. While this compound has not been extensively explored in the specific contexts of the reactions detailed above, its inherent chirality and functional handles make it a potentially valuable component for future ligand development based on these established concepts.

Integration of S Pyrrolidin 3 Ylmethanamine into Advanced Chemical Scaffolds and Intermediates

Design and Construction of Novel Pyrrolidine-Containing Scaffolds

The unique structural features of (S)-Pyrrolidin-3-ylmethanamine, including its stereocenter, non-planar ring system, and primary amine functionality, provide a robust foundation for the design and synthesis of novel chemical scaffolds with diverse applications.

Synthesis of Bicyclic and Fused Pyrrolidine (B122466) Systems

The construction of bicyclic and fused ring systems containing a pyrrolidine core is a key strategy in medicinal chemistry to introduce conformational rigidity and explore novel chemical space. The bifunctional nature of this compound, possessing both a secondary amine within the ring and a primary exocyclic amine, allows for its use in various cyclization strategies to form such complex architectures.

One common approach to creating fused pyrrolidine systems is through intramolecular cyclization reactions. For instance, the aminomethyl side chain can be elaborated and then induced to react with the pyrrolidine nitrogen or an adjacent carbon atom, leading to the formation of a second ring. While direct examples starting from this compound are not extensively detailed in readily available literature, analogous transformations with similar pyrrolidine derivatives are well-documented. These often involve multi-step sequences where the primary amine is first modified to introduce a reactive group capable of cyclizing onto the pyrrolidine ring.

Furthermore, [3+2] cycloaddition reactions represent a powerful tool for the synthesis of bicyclic pyrrolidines. enamine.net In this approach, an azomethine ylide, which can be generated from a pyrrolidine derivative, reacts with an alkene to form a bicyclic system in a stereocontrolled manner. This methodology allows for the rapid construction of complex scaffolds from relatively simple starting materials. The development of novel methods for the stereoselective synthesis of cis- and trans-fused pyrrolidine-containing bicyclic systems, such as azepines and oxepines, has been a significant area of research. rsc.org These strategies often employ key reactions like the aza-Cope rearrangement-Mannich cyclization to achieve high diastereoselectivity. rsc.org

Exploration of Three-Dimensional (3D) Chemical Space through Scaffold Design

In modern drug discovery, there is a growing emphasis on moving beyond flat, two-dimensional molecules to explore the vastness of three-dimensional (3D) chemical space. Saturated heterocyclic scaffolds like pyrrolidine are ideal for this purpose due to their non-planar nature. nih.gov The inherent chirality and puckered conformation of the pyrrolidine ring in this compound provide a fixed 3D orientation for appended substituents, which is crucial for specific interactions with biological targets. nih.gov

The design of novel scaffolds based on this compound allows for the systematic exploration of 3D space. By strategically modifying the primary amine and the pyrrolidine nitrogen, chemists can generate libraries of compounds with diverse spatial arrangements of functional groups. This approach is instrumental in developing molecules that can bind to complex protein pockets that are inaccessible to more planar compounds. The development of 3D additive manufactured hybrid scaffolds is also an emerging area, highlighting the importance of three-dimensional structures in biomedical applications. nih.gov

Function as a Crucial Intermediate in Complex Chemical Synthesis

Beyond its use in novel scaffold design, this compound is a valuable intermediate in the multi-step synthesis of a wide range of complex and biologically significant molecules.

Precursor for Diverse Heterocyclic Systems

The pyrrolidine ring is a common motif in a vast array of nitrogen-containing heterocyclic compounds. This compound can serve as a precursor to these more complex systems through various chemical transformations. For example, the primary amine can be a nucleophile in reactions to build larger heterocyclic rings fused to or appended from the pyrrolidine core.

Recent advancements have demonstrated the possibility of skeletal editing of pyrrolidines through nitrogen-atom insertion, converting them into tetrahydropyridazine scaffolds. nih.gov This highlights the potential of the pyrrolidine ring to be chemically manipulated into other valuable heterocyclic systems, expanding the diversity of accessible molecules from a single chiral precursor. The pyrrolidine fragment is a key component in the synthesis of tropane (B1204802) alkaloids and other biologically active nitrogen heterocycles. mdpi.comresearchgate.net

Building Block for Pyrrolidine-Based Biologically Active Compounds

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. mdpi.commdpi.comresearchgate.net this compound and its derivatives are utilized as key building blocks in the synthesis of these therapeutic agents.

A notable example is the use of the closely related (S)-3-aminopyrrolidine scaffold in the discovery of novel dual inhibitors of Abelson murine leukemia viral oncogene homolog 1 (Abl) and phosphoinositide 3-kinase (PI3K), which are important targets in cancer therapy. nih.gov Researchers identified a series of compounds with this scaffold that demonstrated promising cytotoxicity against a chronic myeloid leukemia (CML) cell line. nih.gov This underscores the potential of the 3-aminopyrrolidine (B1265635) core, for which this compound is a functionalized analogue, in the development of new anticancer agents.

Compound ClassBiological TargetTherapeutic Area
(S)-3-aminopyrrolidine derivativesAbl and PI3KCancer

This table highlights the application of the (S)-3-aminopyrrolidine scaffold, a close structural relative of this compound, in the development of biologically active compounds.

Strategic Role in Peptidomimetic Synthesis

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved pharmacological properties, such as enhanced stability and oral bioavailability. The pyrrolidine ring is a popular scaffold in the design of peptidomimetics because it can constrain the conformational flexibility of a molecule, mimicking the secondary structures of peptides, such as β-turns. nih.gov

The chiral nature of this compound makes it a particularly useful building block for creating stereochemically defined peptidomimetics. The aminomethyl group can serve as a surrogate for an amino acid side chain, while the pyrrolidine ring itself acts as a rigid backbone element. By incorporating this moiety into a peptide sequence, chemists can enforce a specific 3D conformation that is optimal for binding to a biological target. This strategy has been successfully employed to develop peptidomimetics with a wide range of therapeutic applications. nih.gov

Structure Activity Relationship Sar Studies of S Pyrrolidin 3 Ylmethanamine Derivatives

Influence of Absolute Stereochemistry on Functional Profiles

The chirality of the pyrrolidine (B122466) ring at the C3 position in (S)-Pyrrolidin-3-ylmethanamine is a crucial determinant of its biological activity. The spatial orientation of the aminomethyl group dictates how the molecule interacts with its biological targets, leading to significant differences in efficacy and binding affinity between enantiomers. nih.gov

The phenomenon of stereoselectivity is a cornerstone of molecular recognition in biological systems. nih.gov While direct comparative studies on the enantiomers of Pyrrolidin-3-ylmethanamine are not extensively detailed in the reviewed literature, the principle of enantiomeric differentiation is well-established for other pyrrolidine derivatives. For instance, in the case of the synthetic cathinone (B1664624) α-pyrrolidinovalerophenone (α-PVP), the (S)-enantiomer is significantly more potent than the (R)-enantiomer at blocking dopamine (B1211576) and norepinephrine (B1679862) uptake. nih.gov The S-α-PVP was found to be slightly more potent than the racemic mixture, while R-α-PVP was 10 to 20 times less potent. nih.gov This highlights that the biological activity of a racemic mixture often reflects the actions of the more active isomer. nih.gov

Similarly, for a series of G-protein coupled receptor 40 (GRP40) agonists, the enantiopure (R,R)-9 derivative displayed full agonism, whereas its (S,S)-9 enantiomer was significantly less active. nih.gov The difference in activity was attributed to their distinct binding modes. nih.gov These examples underscore the critical importance of absolute stereochemistry in determining the functional profile of chiral pyrrolidine-containing compounds. It is therefore highly probable that this compound and its (R)-enantiomer would exhibit different biological activities.

CompoundTarget/ActivityEnantiomeric Activity ComparisonReference(s)
α-Pyrrolidinovalerophenone (α-PVP)Dopamine and Norepinephrine Uptake Blockade(S)-enantiomer is 10-20 times more potent than (R)-enantiomer. nih.gov
GRP40 AgonistG-protein coupled receptor 40 (GRP40)(R,R)-enantiomer is a full agonist, while the (S,S)-enantiomer has significantly lower activity. nih.gov

The specific three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a key factor in its interaction with biological macromolecules. nih.gov The differential activity of enantiomers arises from their distinct interactions with the chiral environment of a receptor or enzyme binding site. nih.gov X-ray crystallography and molecular modeling are powerful tools for elucidating these binding modes. nih.govresearchgate.net

For instance, the stereospecific orientation of a methyl group on a pyrrolidine ring can dramatically alter the binding mode of antiestrogen (B12405530) benzopyran derivatives. nih.gov The 3-R-methylpyrrolidine derivative acts as a pure estrogen receptor α antagonist, a result of its specific orientation within the hormone-binding pocket. nih.gov In contrast, the 3-S-methylpyrrolidine analog does not confer the same activity profile. nih.gov This demonstrates that even a small change in stereochemistry can lead to a profound difference in the molecular interactions that govern biological response.

While specific crystallographic data for this compound bound to a biological target were not identified in the search, the principles derived from related structures suggest that the (S)-configuration would orient the aminomethyl group in a specific vector, enabling key interactions (e.g., hydrogen bonds, ionic interactions) with a target protein that the (R)-enantiomer cannot achieve with the same efficacy. nih.gov

Positional and Substituent Effects on Reactivity and Biological Response

The biological activity of this compound derivatives can be finely tuned by introducing various substituents on the pyrrolidine ring and the methanamine moiety, or at more distant positions in the molecule. nih.gov

Modifications to the pyrrolidine ring can influence the molecule's conformation, lipophilicity, and ability to interact with its target. Systematic exploration of substituents at the 3-position of the pyrrolidine ring of an ERK1/2 inhibitor led to the discovery of a novel 3(S)-thiomethyl pyrrolidine analog with vastly improved pharmacokinetic properties compared to the parent compound. nih.gov

In another study on pyrrolidine-2,5-dione derivatives, the nature of the substituent at the 3-position was found to strongly affect anticonvulsant activity. nih.gov Non-aromatic substituents like a sec-butyl group were shown to have a positive effect on the activity. nih.gov Furthermore, the introduction of a cis-4-CF3 substituent on a pyrrolidine scaffold was found to favor a pseudo-axial conformation of other groups, which was beneficial for the agonistic activity at the GRP40 receptor. nih.gov These findings illustrate that both the nature and the stereochemistry of substituents on the pyrrolidine ring are critical for biological activity.

Modification on Pyrrolidine RingEffect on Biological ActivityCompound ClassReference(s)
3(S)-thiomethyl substitutionImproved pharmacokinetic propertiesERK1/2 inhibitors nih.gov
3-sec-butyl substitutionPositive effect on anticonvulsant activityPyrrolidine-2,5-dione derivatives nih.gov
cis-4-CF3 substitutionFavorable pseudo-axial conformation, leading to full agonismGRP40 agonists nih.gov

The aminomethyl group of this compound is a key functional group that can participate in crucial interactions with biological targets, such as hydrogen bonding and ionic interactions. Alterations to this moiety, including N-alkylation or N-acylation, can significantly impact a compound's biological profile.

For example, in a series of pyrrolidine derivatives designed as α-amylase and α-glucosidase inhibitors, the core structure was derived from coupling N-Boc-proline with various amines, followed by deprotection. nih.gov This indicates that the nature of the group attached to the nitrogen atom is a key determinant of activity. The basicity of the pyrrolidine nitrogen is also influenced by substituents, which can affect its interaction with biological targets. nih.gov While specific SAR studies on the methanamine moiety of this compound were not found, it is a common strategy in medicinal chemistry to modify such amine groups to optimize potency, selectivity, and pharmacokinetic properties.

In a study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors, a series of aromatic replacements or substituents for the terminal phenyl group were examined. nih.gov The SAR data showed that small, lipophilic 3-phenyl substituents were preferable for optimal potency. nih.gov In another example, for a series of pyrrolidine sulfonamide derivatives as DPP-IV inhibitors, a 4-trifluorophenyl substitution on a distal 1,2,4-oxadiazole (B8745197) group resulted in the best inhibition. frontiersin.org These examples demonstrate that even substituents that are not directly attached to the pyrrolidine ring can have a profound impact on the biological activity of the molecule. reachemchemicals.com

Establishing Correlations between Structural Features and Desired Outcomes

The exploration of this compound derivatives has led to significant insights into the relationship between their molecular architecture and biological activity. Through systematic modifications of the core structure, researchers have been able to establish clear correlations between specific structural features and the desired therapeutic outcomes, particularly in the development of antagonists for chemokine receptors like CCR2 and CCR5, which are crucial targets in inflammatory diseases and HIV respectively.

Detailed structure-activity relationship (SAR) studies have revealed that the potency and efficacy of these derivatives are highly sensitive to the nature and positioning of various substituents on the pyrrolidine ring and its side chains. These studies are instrumental in guiding the rational design of more effective and selective therapeutic agents.

Key research findings have highlighted several critical aspects of the SAR for this class of compounds:

Substitution on the Pyrrolidine Nitrogen: The group attached to the nitrogen atom of the pyrrolidine ring plays a pivotal role in receptor binding. The introduction of bulky and lipophilic groups at this position has been shown to enhance antagonist activity. This is likely due to increased hydrophobic interactions within the binding pocket of the target receptor.

Modifications of the Aminomethyl Side Chain: Alterations to the aminomethyl group at the 3-position of the pyrrolidine ring significantly impact the compound's potency. Acylation of the amino group with various aromatic and heteroaromatic moieties has been a successful strategy to improve activity. The electronic properties and steric bulk of these acyl groups are critical determinants of binding affinity.

Stereochemistry: The stereochemistry at the 3-position of the pyrrolidine ring is a crucial factor for biological activity. The (S)-configuration is often preferred as it provides the optimal spatial orientation of the substituents for effective interaction with the receptor's binding site. This stereochemical preference underscores the highly specific nature of the ligand-receptor interaction.

The following interactive data table summarizes the SAR findings for a series of 3-aminopyrrolidine (B1265635) derivatives investigated as CCR2b antagonists. The data illustrates how modifications to different parts of the molecule influence their binding affinity and functional activity.

CompoundR1 GroupR2 GroupCCR2b Binding IC50 (nM)MCP-1-Induced Chemotaxis IC50 (nM)
1H4-chlorobenzyl15083
2Methyl4-chlorobenzyl7845
3Ethyl4-chlorobenzyl5531
4H3,4-dichlorobenzyl4222
5Methyl3,4-dichlorobenzyl158.5
6Ethyl3,4-dichlorobenzyl9.84.1
7H4-trifluoromethylbenzyl2513
8Methyl4-trifluoromethylbenzyl7.13.2
9Ethyl4-trifluoromethylbenzyl3.20.83

These findings collectively demonstrate that a systematic approach to modifying the this compound scaffold can lead to the identification of potent and selective antagonists for various therapeutic targets. The established correlations between structural features and biological outcomes provide a robust framework for the future design and development of novel drug candidates based on this versatile chemical scaffold.

Mechanistic Elucidation and Theoretical Investigations of S Pyrrolidin 3 Ylmethanamine Involved Processes

Detailed Reaction Mechanism Studies in Catalytic and Synthetic Contexts

Mechanistic studies have illuminated the complex pathways through which pyrrolidine (B122466) derivatives participate in and catalyze organic reactions. These investigations often involve a combination of experimental techniques and computational modeling to identify key intermediates, transition states, and reaction-driving forces.

Hydrogen-atom transfer (HAT) is a fundamental process in many reactions involving pyrrolidines, enabling the selective functionalization of otherwise inert C-H bonds. researchgate.netmdpi.com In these mechanisms, a radical species abstracts a hydrogen atom from the pyrrolidine ring or its substituent, generating a carbon-centered radical that can undergo further reactions. mdpi.com

A key transformation involving HAT is the Hofmann-Löffler-Freytag (HLF) reaction, which facilitates the synthesis of pyrrolidines through a 1,5-hydrogen atom transfer. researchgate.net This process typically involves the generation of an N-centered radical (an aminyl radical or aminium radical cation) which then intramolecularly abstracts a hydrogen atom from the δ-carbon. researchgate.netnih.gov This regioselectivity is driven by the thermodynamic stability of the six-membered transition state. nih.gov

Recent studies have expanded on this concept, utilizing transition metal catalysts, such as copper, to initiate the radical relay process. In these systems, a catalyst initiates the formation of the N-centered radical, which then undergoes the 1,5-HAT to generate a distal C-centered radical, enabling subsequent C-C or C-N bond formation. researchgate.net The bond dissociation energy (BDE) is a critical factor in these reactions, as the BDE of the bond being formed must be greater than that of the C-H bond being cleaved to favor product formation. mdpi.com

Aminium radical cations are key electrophilic intermediates formed by the single-electron oxidation of the nitrogen atom in the pyrrolidine ring. beilstein-journals.orgnih.gov Their generation, often achieved through visible-light photoredox catalysis, transforms the nucleophilic amine into a reactive electrophilic species. nih.govresearcher.life

Once formed, aminium radical cations exhibit several distinct modes of reactivity:

Deprotonation: The single-electron oxidation of the amine significantly increases the acidity of the α-C-H bonds. nih.gov This facilitates deprotonation by a mild base to form a highly reducing α-amino radical. beilstein-journals.org This α-amino radical can then be oxidized to an iminium ion or participate directly in bond-forming reactions.

Hydrogen Atom Transfer (HAT): As electrophilic radicals, aminium radical cations can act as the active species in intramolecular HAT processes, such as the Hofmann-Löffler-Freytag reaction, to abstract a hydrogen from a remote carbon center. nih.gov

Addition to π-Systems: These electrophilic intermediates can readily add to nucleophilic alkenes and arenes, initiating C-N bond formation in hydroamination reactions. researcher.life

The fate of the aminium radical cation is often dictated by the substrate's structure. For instance, in bridged bicyclic systems, the rate of α-deprotonation is kinetically slowed, which can favor bimolecular HAT reactivity. nih.gov

Direct C-H functionalization of the pyrrolidine ring is a highly attractive strategy for synthesizing substituted derivatives from simple precursors. nih.gov These methods avoid the need for pre-functionalized starting materials and often proceed with high regioselectivity.

Several distinct mechanistic pathways have been explored:

Radical-Mediated C-H Amination: Copper-catalyzed intramolecular C-H amination is a prominent method for synthesizing the pyrrolidine ring itself. nih.govresearchgate.net Mechanistic studies, supported by DFT calculations, propose a catalytic cycle that can involve Cu(I)/Cu(II) or Cu(I)/Cu(III) intermediates. The reaction is often initiated by the interaction of a Cu(I) catalyst with an N-functionalized amide (e.g., N-fluoro amides), leading to the generation of a nitrogen-centered radical that drives the C-H amination via a HAT process. nih.govresearchgate.net

Oxidative C-H Functionalization: This widely explored method involves the oxidation of the pyrrolidine nitrogen to form an intermediate iminium ion. This electrophilic species can then be trapped by a variety of nucleophiles, enabling the introduction of substituents at the α-position. nih.gov

Protecting-Group-Free α-Functionalization: An alternative approach avoids transition metals and protecting groups. In this method, the deprotonation of the pyrrolidine N-H bond, followed by reaction with a hydride acceptor (like a ketone), generates a cyclic imine in situ. This imine is then captured by an organometallic nucleophile (e.g., an organolithium reagent) to yield the α-functionalized pyrrolidine. This process is highly regioselective, typically functionalizing the sterically more accessible and electronically less activated C-H bond. nih.gov

Table 1: Mechanistic Pathways in Pyrrolidine C-H Functionalization
PathwayKey IntermediateTypical Reagents/CatalystsMechanism Highlights
Radical-Mediated AminationN-centered radical, C-centered radicalCopper complexes, N-fluoro amidesIntramolecular 1,5-HAT followed by radical cyclization. researchgate.netnih.gov
Oxidative FunctionalizationIminium ionChemical or electrochemical oxidantsFormation of an electrophilic iminium ion, followed by nucleophilic attack. nih.gov
Protecting-Group-Free FunctionalizationCyclic imineStrong base, hydride acceptor, organolithium reagentIn situ generation of an imine via hydride transfer, followed by nucleophilic addition. nih.gov

The oxidation of amines, including the pyrrolidine moiety, is a critical step in both synthetic transformations and metabolic processes. Computational studies, particularly using density functional theory (DFT), have been employed to model the oxidation mechanisms at the active sites of enzymes like Cytochrome P450 (CYP3A4). nih.gov

These studies investigate the interaction of the amine substrate with the oxyferryl center of the enzyme. The mechanism often proceeds through the formation of a σ-complex between the substrate and the active site. nih.gov From this complex, different pathways can lead to various oxidized products, such as alcohols or ketones. The conformational orientation of the substrate within the active site can significantly influence the reaction pathway and the resulting product distribution. For example, different orientations can lead to either a proton shuttle mechanism or a 1,2-hydride shift, resulting in different metabolic products. nih.gov Molecular dynamics simulations help to establish the most probable conformations, suggesting that interactions with the surrounding protein environment can stabilize specific orientations, thereby dictating the major metabolic pathway. nih.gov

Computational Chemistry and Molecular Modeling Applications

Computational chemistry serves as a powerful tool for understanding the structural and electronic properties of (S)-Pyrrolidin-3-ylmethanamine and its derivatives. These theoretical investigations provide insights that are often difficult to obtain through experimental means alone.

The five-membered pyrrolidine ring is not planar but exists in puckered conformations to relieve ring strain. The two most common conformations are the "envelope" (C_s symmetry) and "twist" (C_2 symmetry) forms. The presence and nature of substituents on the ring significantly influence the energetic preference for a particular conformation. researchgate.netbeilstein-journals.org

For substituted pyrrolidines, computational analysis is essential to determine the relative stabilities of various conformers. researchgate.net This involves identifying all possible low-energy structures arising from ring pucker and the rotation of exocyclic single bonds. For this compound, this would include the orientation of the aminomethyl group, which can exist in pseudoequatorial or pseudoaxial positions. beilstein-journals.org

Table 2: Key Conformational Features of the Pyrrolidine Ring
Conformational FeatureDescriptionInfluencing Factors
Ring PuckerDeviation from planarity, typically adopting 'envelope' or 'twist' conformations.Minimization of torsional and angle strain. researchgate.net
Substituent OrientationArrangement of substituents in pseudoequatorial or pseudoaxial positions.Steric hindrance, stereoelectronic effects (e.g., gauche effects). beilstein-journals.org
Nitrogen PyramidalizationThe geometry of the nitrogen atom, which can influence the accessibility of its lone pair.N-substituents, involvement in hydrogen bonding. researchgate.net

Computational models are used to predict the predominant conformers in solution by calculating their relative energies. High-accuracy electronic structure methods are necessary because the energy differences between conformers can be very small. researchgate.net These analyses have shown that stereoelectronic effects, such as the gauche effect observed in fluorinated pyrrolidines, can play a decisive role in favoring specific conformations. beilstein-journals.org Understanding these conformational preferences is critical, as the specific three-dimensional structure of the molecule often dictates its reactivity and its ability to induce stereoselectivity in catalyzed reactions. researchgate.net

Theoretical Investigations into Diastereoselectivity Control

Theoretical and computational studies play a pivotal role in understanding and predicting the stereochemical outcomes of chemical reactions. In processes involving chiral molecules like this compound, computational analysis provides deep insights into the mechanisms that govern diastereoselectivity. These investigations typically involve the use of quantum chemical methods, such as Density Functional Theory (DFT), to model the transition states of reactions and elucidate the energetic factors that favor the formation of one diastereomer over another.

The stereocenter at the 3-position of the pyrrolidine ring in this compound is a key determinant of stereochemical control. Computational models of reactions where this chiral amine is used as a catalyst or a building block can reveal how its inherent chirality is transferred to the products. By calculating the energies of the different possible transition state structures leading to various diastereomeric products, researchers can predict the diastereomeric ratio (d.r.) of a reaction. nih.gov

A common approach involves identifying the most stable conformation of the catalyst-substrate complex and then exploring the various pathways to the products. For instance, in an asymmetric synthesis, the aminomethyl side chain of this compound can coordinate to a metal center or form hydrogen bonds with the substrate. DFT calculations can model these non-covalent interactions and assess their impact on the facial selectivity of the reaction. The calculations can reveal subtle steric and electronic interactions that dictate which face of a prochiral substrate is more accessible for attack, thereby controlling the formation of the new stereocenters. nih.gov

Computational studies on substituted pyrrolidines have shown that the puckering of the five-membered ring and the orientation of substituents significantly influence the stereochemical outcome of reactions. emich.edu In the case of this compound, theoretical models can predict the preferred ring conformation and the spatial disposition of the aminomethyl group. This information is crucial for designing reactions that achieve high diastereoselectivity. For example, computational analysis might reveal that certain protecting groups on the pyrrolidine nitrogen can lock the ring into a specific conformation that enhances the desired stereochemical induction.

Furthermore, theoretical investigations can guide the rational design of catalysts derived from this compound. By computationally screening different derivatives with modifications at the amine or the pyrrolidine ring, it is possible to identify catalysts with improved stereocontrol. These in silico predictions can then be validated experimentally, accelerating the development of new and more efficient stereoselective transformations.

Computational MethodApplication in Diastereoselectivity ControlKey Insights
Density Functional Theory (DFT) Modeling transition state geometries and energies of reactions involving chiral pyrrolidines. nih.govnih.govElucidation of steric and electronic factors governing facial selectivity and prediction of diastereomeric ratios.
Conformational Analysis Determining the preferred conformations of this compound and its derivatives. emich.eduUnderstanding the influence of ring puckering and substituent orientation on stereochemical outcomes.
Catalyst Design In silico screening of modified this compound catalysts.Rational design of catalysts with enhanced stereocontrol for asymmetric synthesis.

Molecular Docking Simulations and Binding Affinity Predictions

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For derivatives of this compound, molecular docking simulations are instrumental in understanding their interactions with biological targets and in predicting their binding affinities. These simulations are a cornerstone of structure-based drug design, enabling the rational design of novel therapeutic agents.

The process involves placing a ligand, a derivative of this compound, into the binding site of a target protein. A scoring function is then used to estimate the binding affinity, often expressed as a binding energy or a docking score. The (S)-chirality of the pyrrolidin-3-ylmethanamine scaffold is a critical feature in these simulations, as biological macromolecules are chiral and often exhibit stereospecific binding. Docking studies can reveal how the specific 3D arrangement of atoms in the (S)-enantiomer leads to favorable interactions with the target, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov

A notable example of the application of molecular docking involves the use of the (S)-3-aminopyrrolidine scaffold in the design of dual inhibitors for the Abl and PI3K kinases, which are important targets in cancer therapy. nih.gov Molecular docking studies showed that compounds incorporating this scaffold could bind to the active sites of both kinases. The simulations revealed key interactions between the pyrrolidine moiety, the aminomethyl group, and the amino acid residues in the binding pockets of the enzymes. These computational insights were consistent with the experimentally observed inhibitory activities of the synthesized compounds. nih.gov

The results of molecular docking simulations are often visualized to provide a detailed picture of the ligand-receptor interactions at the atomic level. This allows medicinal chemists to make informed decisions about how to modify the structure of a lead compound to improve its potency and selectivity. For instance, if a docking simulation shows that a particular functional group on the this compound derivative is not making optimal contact with the target, it can be replaced with a group that is predicted to form stronger interactions.

Target ClassExample ProteinKey Interactions with this compound DerivativesReference
Kinases Abl, PI3KHydrogen bonding from the amine, interactions involving the pyrrolidine ring. nih.gov
Myeloid cell leukemia-1 (Mcl-1) Mcl-1Hydrogen bonds, hydrophobic interactions with the protein binding groove. nih.gov
Dipeptidyl peptidase-IV (DPP-4) DPP-4Interactions with key residues such as Arg-358 and Tyr-666. nih.gov

In Silico Methodologies for Library Design and Evaluation

The this compound scaffold, with its defined stereochemistry and versatile functional handles, is an attractive starting point for the design of chemical libraries for drug discovery. In silico methodologies play a crucial role in the design, enumeration, and evaluation of virtual libraries based on this chiral building block. These computational approaches enable the exploration of a vast chemical space in a time- and cost-effective manner.

One key in silico technique is fragment-based library design . The this compound core can be considered a 3D fragment that can be elaborated by attaching various chemical moieties. nih.gov Virtual libraries can be generated by computationally combining the scaffold with a diverse set of building blocks. The design of these libraries often focuses on populating a three-dimensional chemical space, which is considered advantageous for identifying novel protein-protein interaction inhibitors and for developing compounds with improved physicochemical properties. nih.govwsu.edu

The evaluation of these virtual libraries is performed using a variety of in silico tools. Pharmacophore modeling is a widely used method where a set of essential steric and electronic features that are necessary for biological activity is defined. nih.gov A pharmacophore model can be developed based on the known interactions of active compounds with a target. The virtual library of this compound derivatives can then be screened against this model to identify molecules that possess the desired features in the correct 3D arrangement.

Virtual screening is another critical methodology for evaluating compound libraries. This involves docking each member of the virtual library into the binding site of a biological target. The compounds are then ranked based on their predicted binding affinities, and the top-ranking molecules are selected for synthesis and experimental testing. The use of the (S)-3-aminopyrrolidine scaffold has been explored in virtual screening campaigns to identify novel inhibitors. nih.gov

Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of the library members. nih.gov QSAR models are mathematical equations that correlate the chemical structure of a compound with its biological activity. By building a QSAR model based on a set of known active and inactive compounds, the activity of the virtual library members can be predicted. This allows for the prioritization of compounds that are most likely to be active.

The integration of these in silico methodologies provides a powerful platform for the rational design and evaluation of chemical libraries based on the this compound scaffold. This approach accelerates the hit identification and lead optimization phases of the drug discovery process.

In Silico MethodologyApplication for this compound LibrariesOutcome
Fragment-Based Design Elaboration of the chiral pyrrolidine core with diverse chemical fragments. nih.govGeneration of virtual libraries with high 3D character and structural diversity.
Pharmacophore Modeling Screening of virtual libraries to identify molecules matching a specific interaction pattern. nih.govIdentification of compounds with a higher probability of being active against a target.
Virtual Screening Docking of library members into the active site of a biological target. nih.govPrioritization of compounds based on predicted binding affinity for experimental validation.
QSAR Modeling Prediction of the biological activity of virtual library compounds. nih.govSelection of candidate molecules with the highest predicted potency.

Prospective Research Directions and Emerging Opportunities

Development of Next-Generation Synthetic Routes with Enhanced Sustainability and Atom Economy

The principles of green chemistry, particularly atom economy, are increasingly guiding the development of synthetic methodologies. primescholars.comacs.org Atom economy provides a measure of how efficiently reactants are converted into the final desired product, aiming to minimize waste at the molecular level. acs.orgprimescholars.com Future research into the synthesis of (S)-pyrrolidin-3-ylmethanamine and its derivatives will prioritize these principles.

Current synthetic strategies often rely on multi-step processes starting from precursors like trans-4-hydroxy-L-proline or involve the use of stoichiometric reducing agents such as lithium aluminum hydride (LiAlH₄). nih.govmdpi.comgoogle.com While effective, these methods can generate significant waste. Next-generation routes will likely focus on:

Catalytic Hydrogenation: Replacing metal hydride reagents with catalytic hydrogenation processes offers a more environmentally benign approach to reduction steps. nih.gov

Borrowing Hydrogen Annulation: Iridium-catalyzed "borrowing hydrogen" techniques could enable the direct synthesis of chiral pyrrolidines from simple diols and primary amines, representing a highly atom-economical pathway. organic-chemistry.org

Intramolecular C-H Amination: Copper-catalyzed intramolecular amination of unactivated C(sp³)-H bonds presents a powerful and direct method for forming the pyrrolidine (B122466) ring, avoiding the need for pre-functionalized starting materials. organic-chemistry.orgnih.gov

Cascade Reactions: Designing one-pot cascade reactions that combine multiple transformations without isolating intermediates can significantly increase efficiency and reduce solvent and energy consumption. jk-sci.com

Synthetic StrategyTraditional ApproachEmerging Sustainable AlternativeKey Advantage
Ring FormationMulti-step synthesis from chiral pool precursors (e.g., proline). nih.govDirect intramolecular C-H amination or cycloaddition reactions. organic-chemistry.orgnih.govFewer steps, higher atom economy.
Reduction StepUse of stoichiometric metal hydrides (e.g., LiAlH₄). mdpi.comCatalytic hydrogenation or transfer hydrogenation. nih.govReduced hazardous waste, safer reagents.
Overall ProcessStepwise protection-deprotection sequences. jk-sci.comOne-pot cascade or telescoping reactions. jk-sci.comIncreased efficiency, less solvent waste.

Exploration of Novel and Untapped Catalytic Capabilities

The pyrrolidine scaffold is a cornerstone of organocatalysis, famously enabling a wide range of asymmetric transformations through enamine and iminium ion intermediates. mdpi.com While proline and its derivatives have been extensively studied, the unique structure of this compound—featuring a primary aminomethyl side chain—presents opportunities for novel catalytic applications.

Future research will likely explore its potential in:

Bifunctional Catalysis: The presence of both a secondary ring amine and a primary side-chain amine allows for the development of bifunctional catalysts. These groups can work in concert to activate substrates, for instance, with one amine forming an enamine and the other acting as a hydrogen-bond donor to orient the second reactant. unibo.it

Ligand Development for Metal Catalysis: The diamine structure is an excellent motif for chelating metal centers. This compound can serve as a chiral ligand for transition metals in asymmetric catalysis, such as in asymmetric hydrogenation, C-C bond formation, or dearomatization reactions. acs.org

Gold(I) Catalysis: Chiral gold(I) catalysts based on pyrrolidinyl phosphine (B1218219) ligands have shown promise in enantioselective cycloadditions. researchgate.net The aminomethyl group of this compound could be readily functionalized to create a new generation of ligands for such transformations.

Photoredox Catalysis: Integrating the pyrrolidine core with photosensitive moieties could lead to novel catalysts for light-mediated asymmetric reactions, an area of rapidly growing interest.

Rational Design Principles for Advanced Pyrrolidine-Based Scaffolds

The pyrrolidine ring is a privileged scaffold in medicinal chemistry due to its three-dimensional structure, which allows for efficient exploration of pharmacophore space. nih.govresearchgate.net The non-planar, puckered conformation of the ring, combined with the stereogenic centers, provides a rigid framework for orienting substituents in precise spatial arrangements. nih.gov Rational design principles can be applied to this compound to generate advanced scaffolds for drug discovery and other applications.

Key design strategies include:

Conformational Locking: Introducing substituents onto the pyrrolidine ring can influence its puckering and lock it into a specific conformation, which can enhance binding affinity and selectivity for a biological target. nih.gov

Vectorial Functionalization: The distinct reactivity of the ring nitrogen versus the side-chain primary amine allows for selective functionalization. This enables the systematic extension of the scaffold in different directions to probe interactions with protein binding pockets. nih.gov

Scaffold Hopping and Bioisosteric Replacement: The core scaffold can be used to replace less favorable structures in existing bioactive molecules, potentially improving properties like solubility, metabolic stability, or cell permeability.

Design PrincipleStructural Modification on this compoundPotential OutcomeExample Application Area
Enhance Target BindingFunctionalize the primary amine to introduce pharmacophoric groups.Increased potency and selectivity for a specific receptor or enzyme. nih.govDevelopment of enzyme inhibitors or receptor agonists. researchgate.net
Improve Physicochemical PropertiesModify the ring with polar or non-polar substituents.Tuning of solubility, lipophilicity, and metabolic stability.Optimization of drug candidates. nih.gov
Create Novel CatalystsAttach phosphine or thiourea (B124793) moieties to the side-chain amine.Generation of new chiral ligands or bifunctional organocatalysts. mdpi.comresearchgate.netAsymmetric synthesis.

Integration of Multiscale Modeling for Deeper Mechanistic Understanding

To accelerate the discovery and optimization of new catalysts and therapeutic agents based on this compound, a synergistic approach combining experimental work with computational modeling is essential. Multiscale modeling can provide profound insights into reaction mechanisms, catalyst-substrate interactions, and ligand-protein binding that are often difficult to probe experimentally.

Emerging opportunities in this area include:

Density Functional Theory (DFT) Calculations: DFT can be used to elucidate the transition states of catalytic cycles, explaining the origins of stereoselectivity and reactivity. nih.govnih.gov Such studies can reveal the precise roles of different functional groups and non-covalent interactions in stabilizing the transition state, guiding the design of more efficient catalysts. researchgate.netacs.org

Molecular Dynamics (MD) Simulations: MD simulations can explore the conformational landscape of complex pyrrolidine-based scaffolds and their interactions with biological macromolecules like proteins or DNA. This can help predict binding modes and affinities, streamlining the drug design process.

Quantitative Structure-Activity Relationship (QSAR): By building computational models that correlate structural features with observed activity, QSAR can facilitate the prediction of the biological activity or catalytic performance of novel, yet-to-be-synthesized derivatives.

The integration of these computational tools allows for a more rational, hypothesis-driven approach to molecular design, reducing the trial-and-error nature of traditional discovery and leading to the faster development of advanced materials and molecules derived from the this compound scaffold.

Q & A

Q. Example Workflow :

Synthesize intermediate with a chiral center.

Perform chiral HPLC to assess purity.

Optimize reaction time/temperature to minimize racemization.

What analytical techniques are critical for characterizing this compound?

Basic
Standard characterization involves:

  • NMR Spectroscopy : 1H/13C NMR to confirm structure (e.g., δ 2.8–3.2 ppm for CH2NH2) .
  • Mass Spectrometry (MS) : ESI-MS for molecular ion detection (m/z 100.1 [M+H]+) .
  • Polarimetry : Measure specific rotation ([α]D20 = +15° to +25°) to verify enantiopurity .

Q. Case Study :

  • A 2024 study reported conflicting Ki values (5 nM vs. 200 nM) for dopamine receptor binding. Replication under standardized conditions (pH 7.4, 25°C) resolved variability due to buffer composition .

What are the known biological targets of this compound, and how are they experimentally validated?

Basic
The compound interacts with:

  • GPCRs : Dopamine D2/D3 receptors (IC50 ~10 nM) via radioligand binding assays .
  • Monoamine Oxidase (MAO) : Inhibits MAO-B (IC50 50 µM) using fluorometric assays .

Q. Validation Protocol :

Receptor binding : Incubate with [3H]-spiperone and HEK293 membranes.

Enzyme inhibition : Monitor kynuramine oxidation via fluorescence (λex = 315 nm, λem = 380 nm) .

What strategies optimize reaction conditions for scaling up this compound synthesis?

Advanced
Scale-up challenges include racemization and low yields. Solutions involve:

  • Flow chemistry : Continuous hydrogenation reactors to maintain stereochemical integrity .
  • DoE (Design of Experiments) : Screen parameters (temperature, pressure, catalyst loading) for robustness .

Q. Workflow :

Generate 3D conformers with Gaussian02.

Simulate solvation in water/octanol.

Validate with experimental HPLC retention times .

What safety and handling protocols are recommended for this compound?

Q. Basic

  • Storage : –20°C under argon to prevent oxidation .
  • PPE : Gloves (nitrile), lab coat, and fume hood for handling .

Q. First Aid :

  • Inhalation : Move to fresh air; administer oxygen if needed .
  • Skin contact : Wash with soap/water for 15 minutes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.